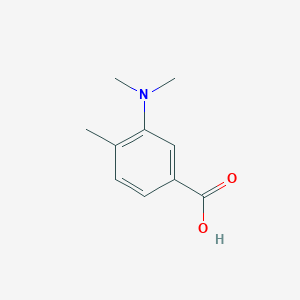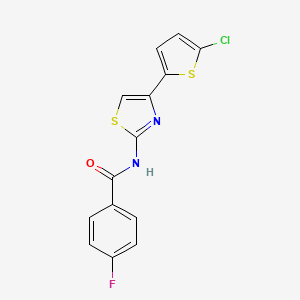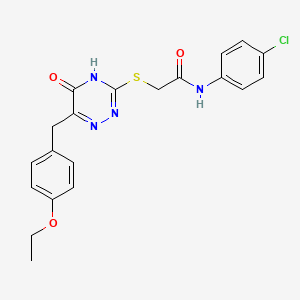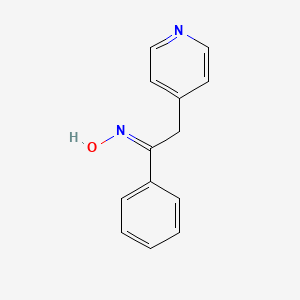
N-(3-fluoro-4-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMPDS and is a sulfonamide derivative of pyrimidine.
Wirkmechanismus
The mechanism of action of FMPDS involves the inhibition of specific enzymes. FMPDS binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to a decrease in the activity of the enzyme, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
FMPDS has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that FMPDS can inhibit the activity of certain enzymes, leading to a decrease in the production of certain metabolites. Additionally, FMPDS has been shown to have anti-inflammatory effects, which could be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using FMPDS in lab experiments is its potency. FMPDS has been shown to be a highly effective inhibitor of certain enzymes, making it a useful tool for studying the function of these enzymes. However, one limitation of using FMPDS in lab experiments is its specificity. FMPDS only inhibits certain enzymes, which limits its usefulness in studying other enzymes.
Zukünftige Richtungen
There are several future directions for research on FMPDS. One area of research is in the development of new drugs based on FMPDS. Researchers are currently exploring the potential of FMPDS as a therapeutic agent for the treatment of cancer, diabetes, and inflammation. Another area of research is in the development of new methods for synthesizing FMPDS. Researchers are exploring ways to improve the yield and purity of FMPDS, which could make it more accessible for use in scientific research. Finally, researchers are exploring the potential of FMPDS as a diagnostic tool. FMPDS has been shown to bind to certain proteins, which could make it useful for detecting certain diseases.
Synthesemethoden
The synthesis of FMPDS involves the reaction of 3-fluoro-4-methylbenzene-1-sulfonyl chloride with 1,3,4-trimethyl-2,6-dioxopyrimidine-5-amine in the presence of a base. The reaction is carried out in an organic solvent at room temperature, and the product is obtained in high yield after purification.
Wissenschaftliche Forschungsanwendungen
FMPDS has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the development of new drugs. FMPDS has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of diseases such as cancer, diabetes, and inflammation.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-8-5-6-10(7-11(8)15)16-23(21,22)12-9(2)17(3)14(20)18(4)13(12)19/h5-7,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVGABSRPOJBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2540338.png)
![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2540339.png)

![3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2540343.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2540344.png)



![N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2540352.png)
![Methyl 4-[(morpholinosulfonyl)methyl]benzoate](/img/structure/B2540354.png)
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/no-structure.png)

![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2540357.png)